Methyl 8-hydroxyoct-5-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-hydroxyoct-5-ynoate is an organic compound with the molecular formula C9H16O3. It is a derivative of octynoic acid, featuring a hydroxyl group at the 8th position and a methyl ester group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 8-hydroxyoct-5-ynoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as a ketone or ester, reacts with an alkyl halide in an S_N2 reaction to form the desired product . Another method involves the oxidation of acetylenic fatty esters using reagents like selenium dioxide and tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydroxylation, and purification through distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-hydroxyoct-5-ynoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Hydroxy and keto derivatives such as methyl 8-hydroxy-11-oxo-octadec-9-ynoate.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 8-hydroxyoct-5-ynoate has several applications in scientific research:
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of metabolic pathways.
Wirkmechanismus
The mechanism of action of methyl 8-hydroxyoct-5-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. For example, it can undergo nucleophilic attack by enolate ions or electrophilic attack by oxidizing agents .
Vergleich Mit ähnlichen Verbindungen
Methyl 8-hydroxyoct-5-ynoate can be compared with other similar compounds such as:
Methyl 8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate: An aromatic analog with similar reactivity but different biological activities.
Methyl undec-10-ynoate: Another acetylenic ester with similar oxidation reactions but different structural properties.
Methyl 7-hydroxyhept-5-ynoate: A related compound used in the synthesis of prostaglandin analogs.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Eigenschaften
CAS-Nummer |
85924-38-5 |
---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 8-hydroxyoct-5-ynoate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h10H,3,5-8H2,1H3 |
InChI-Schlüssel |
PLHUQXLGDPCPPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC#CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.